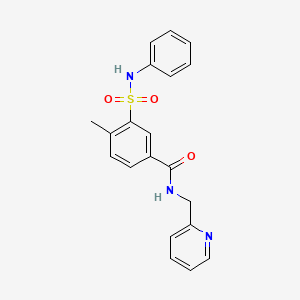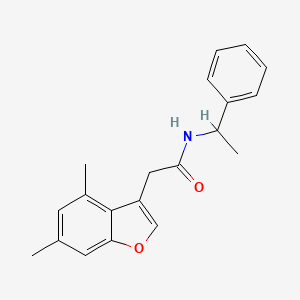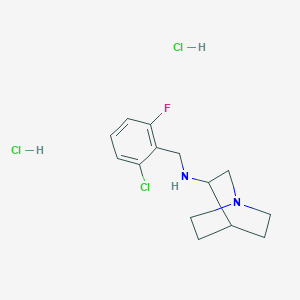
3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide
Vue d'ensemble
Description
3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide, also known as APSB, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has shown potential in inhibiting the growth of cancer cells.
Mécanisme D'action
3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide inhibits the activity of the protein HSP90, which is involved in the folding and stabilization of other proteins. HSP90 is overexpressed in many cancer cells, and inhibiting its activity can lead to the degradation of other proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the formation of blood vessels, which is necessary for tumor growth and metastasis. Additionally, 3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide in lab experiments is its specificity for HSP90, which reduces the likelihood of off-target effects. However, 3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide can be difficult to obtain and is relatively expensive.
Orientations Futures
Future research on 3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide could focus on improving its stability and bioavailability, as well as developing more effective delivery methods. Additionally, further studies could investigate the potential of 3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide in combination with other cancer therapies, as well as its potential in treating other diseases that involve HSP90, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide is a promising compound that has shown potential in inhibiting the growth of cancer cells through its inhibition of HSP90. While there are limitations to its use in lab experiments, further research on 3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide could lead to the development of new cancer therapies and treatments for other diseases.
Applications De Recherche Scientifique
3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide has been widely used in scientific research for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and ovarian cancer cells. 3-(anilinosulfonyl)-4-methyl-N-(2-pyridinylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4-methyl-3-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-10-11-16(20(24)22-14-18-9-5-6-12-21-18)13-19(15)27(25,26)23-17-7-3-2-4-8-17/h2-13,23H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXRLGDVEPLJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4165228.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4165230.png)

![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B4165246.png)
![5-bromo-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4165262.png)
![N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4165268.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}urea](/img/structure/B4165287.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4165293.png)
![7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4165297.png)
![1-benzyl-5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4165298.png)
![2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4165310.png)
![5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4165318.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4165325.png)
